1-(5-Phenyl-1,2,4-oxadiazol-3-yl)ethan-1-ol
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Overview
Description
1-(5-Phenyl-1,2,4-oxadiazol-3-yl)ethan-1-ol is a compound with a molecular formula of C10H10N2O2 and a molecular weight of 190.2 g/mol It features a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom
Mechanism of Action
Target of Action
“1-(5-Phenyl-1,2,4-oxadiazol-3-yl)ethan-1-ol” belongs to the class of compounds known as 1,2,4-oxadiazoles . Compounds in this class have been found to exhibit anti-bacterial, anti-viral, and anti-leishmanial activities
Mode of Action
Many 1,2,4-oxadiazoles work by interacting with bacterial or viral proteins, disrupting their function and leading to the death of the pathogen .
Result of Action
Given its classification as a 1,2,4-oxadiazole, it may have potential anti-infective properties .
Preparation Methods
The synthesis of 1-(5-Phenyl-1,2,4-oxadiazol-3-yl)ethan-1-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of amidoximes with organic nitriles in the presence of catalysts such as p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) . This reaction proceeds through a 1,3-dipolar cycloaddition mechanism, leading to the formation of the oxadiazole ring. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and temperatures ranging from room temperature to moderate heating .
Chemical Reactions Analysis
1-(5-Phenyl-1,2,4-oxadiazol-3-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxadiazole derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures. Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: The phenyl group in the compound can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Scientific Research Applications
1-(5-Phenyl-1,2,4-oxadiazol-3-yl)ethan-1-ol has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of high-energy materials and energetic compounds.
Biological Studies: It has been explored for its antimicrobial and antioxidant properties, making it a potential candidate for the development of new antibiotics and antioxidants.
Comparison with Similar Compounds
1-(5-Phenyl-1,2,4-oxadiazol-3-yl)ethan-1-ol can be compared with other oxadiazole derivatives, such as:
1,2,3-Oxadiazole: This regioisomer has different electronic properties and reactivity due to the position of the nitrogen atoms.
1,2,5-Oxadiazole:
1,3,4-Oxadiazole: This isomer is commonly used in medicinal chemistry for the development of drugs with various therapeutic effects.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Properties
IUPAC Name |
1-(5-phenyl-1,2,4-oxadiazol-3-yl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-7(13)9-11-10(14-12-9)8-5-3-2-4-6-8/h2-7,13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNSNTPZQRIEUNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NOC(=N1)C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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